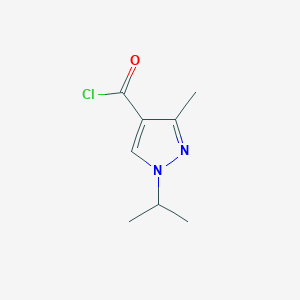

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride

Descripción general

Descripción

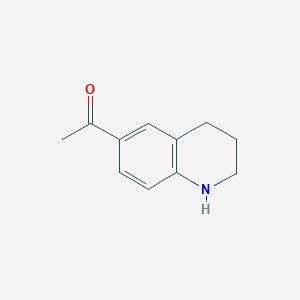

“1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” is characterized by a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The pyrazole ring is substituted with an isopropyl group, a methyl group, and a carbonyl chloride group .Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación

General Information

“1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” is a chemical compound with the CAS Number: 1006453-71-9 and a molecular weight of 222.7 . It’s used in various scientific fields due to its unique properties .

Potential Applications

Pyrazoles, the class of compounds to which “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” belongs, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They’re particularly popular in medicinal chemistry due to their potential therapeutic effects .

Methods of Application

The methods of application or experimental procedures for “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” would depend on the specific application or experiment. For example, in medicinal chemistry, it might be used to synthesize new drug compounds .

Results or Outcomes

The results or outcomes obtained from the use of “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” would also depend on the specific application or experiment. For instance, in drug discovery, the outcome might be the development of a new therapeutic agent .

Medicinal Chemistry

Pyrazoles, the class of compounds to which “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” belongs, are widely used in medicinal chemistry . They are found in several drugs, including celecoxib (a COX-2 inhibitor), zaleplon (a sedative-hypnotic), and betazole (a histamine H2 receptor agonist) .

Agrochemistry

Pyrazoles are also used in agrochemistry as fungicides, insecticides, and herbicides . For example, fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad all contain a pyrazole ring .

Coordination Chemistry

In coordination chemistry, pyrazoles can act as ligands, binding to a central metal atom to form coordination compounds .

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry, where they can form complexes with metal atoms .

Synthesis of Phosphodiesterase 10A Inhibitors

“1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” could potentially be used in the synthesis of phosphodiesterase 10A inhibitors . These inhibitors are being researched for their potential use in treating psychiatric and neurodegenerative disorders .

6. Synthesis of KDM4 and KDM5 Inhibitors This compound could also be used in the synthesis of KDM4 and KDM5 inhibitors . These inhibitors are being studied for their potential use in cancer treatment .

Synthesis of Antibacterial Compounds

Pyrazoles, including “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride”, have been found to exhibit noteworthy antibacterial properties . They could potentially be used in the synthesis of new antibacterial drugs .

Anti-inflammatory Drugs

Pyrazoles are also used in the synthesis of anti-inflammatory drugs . For example, celecoxib, a COX-2 inhibitor used to treat pain and inflammation, contains a pyrazole ring .

Analgesic Drugs

Some pyrazoles have analgesic (pain-relieving) properties . “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” could potentially be used in the synthesis of new analgesic drugs .

Anticonvulsant Drugs

Pyrazoles have also been found to have anticonvulsant properties . They could be used in the synthesis of drugs to treat conditions like epilepsy .

Anthelmintic Drugs

Some pyrazoles exhibit anthelmintic properties, meaning they can kill parasitic worms . “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride” could potentially be used in the synthesis of new anthelmintic drugs .

Antioxidant Compounds

Pyrazoles, including “1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride”, have been found to have antioxidant properties . They could potentially be used in the synthesis of new antioxidant compounds .

Safety And Hazards

Propiedades

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)11-4-7(8(9)12)6(3)10-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHWFEIKEHDXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559013 | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride | |

CAS RN |

113100-62-2 | |

| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113100-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)